molecular formula C10H8N4 B13886781 4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile CAS No. 118618-40-9

4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile

Cat. No.: B13886781
CAS No.: 118618-40-9
M. Wt: 184.20 g/mol
InChI Key: XPHNLXFWMCRONM-UHFFFAOYSA-N
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Description

4-(triazol-1-ylmethyl)benzonitrile is an organic compound with the molecular formula C10H8N4 It is a derivative of benzonitrile, where a triazole ring is attached to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(triazol-1-ylmethyl)benzonitrile typically involves the reaction of a salt of 1,2,4-triazole with an α-halo substituted tolunitrile in the presence of a solvent such as dimethylformamide. The reaction conditions often include the use of alkali metals like sodium and halogen groups such as bromine .

Industrial Production Methods

Industrial production methods for 4-(triazol-1-ylmethyl)benzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(triazol-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can lead to the formation of simpler triazole compounds .

Scientific Research Applications

4-(triazol-1-ylmethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(triazol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of its potential anticancer properties, where it may inhibit enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(triazol-1-ylmethyl)benzonitrile include:

Uniqueness

What sets 4-(triazol-1-ylmethyl)benzonitrile apart from these similar compounds is its specific structure, which allows for unique interactions with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

118618-40-9

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

4-(triazol-1-ylmethyl)benzonitrile

InChI

InChI=1S/C10H8N4/c11-7-9-1-3-10(4-2-9)8-14-6-5-12-13-14/h1-6H,8H2

InChI Key

XPHNLXFWMCRONM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=N2)C#N

Origin of Product

United States

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